Cas no 78355-50-7 (Peptide E (cattleadrenal medulla) (9CI))

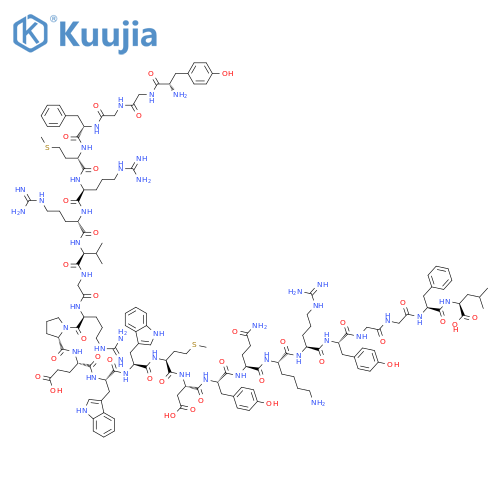

78355-50-7 structure

商品名:Peptide E (cattleadrenal medulla) (9CI)

CAS番号:78355-50-7

MF:C147H207N41O34S2

メガワット:3156.60077999999

CID:566990

Peptide E (cattleadrenal medulla) (9CI) 化学的及び物理的性質

名前と識別子

-

- Peptide E (cattleadrenal medulla) (9CI)

- BAM-3200

- BAM-3200, Peptide E

- CHEMBL506884

- TYR-GLY-GLY-PHE-MET-ARG-ARG-VAL-GLY-ARG-PRO-GLU-TRP-TRP-MET-ASP-TYR-GLN-LYS-ARG-TYR-GLY-GLY-PHE-LEU

- BAM 3200 Peptide E

- Peptide E

- Peptide E (adrenal medulla)

- Peptide E (ox adrenal medulla)

-

計算された属性

- せいみつぶんしりょう: 3154.52000

- どういたいしつりょう: 3154.517054

- 同位体原子数: 0

- 水素結合ドナー数: 46

- 水素結合受容体数: 42

- 重原子数: 224

- 回転可能化学結合数: 103

- 複雑さ: 7180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1290

じっけんとくせい

- PSA: 1287.11000

- LogP: 9.26360

Peptide E (cattleadrenal medulla) (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | P001277-10mg |

BAM 3200; Peptide E; |

78355-50-7 | 10mg |

$1.035.00 | 2024-07-20 | ||

| AAPPTec | P001277-5mg |

BAM 3200; Peptide E; |

78355-50-7 | 5mg |

$620.00 | 2024-07-20 | ||

| AAPPTec | P001277-1mg |

BAM 3200; Peptide E; |

78355-50-7 | 1mg |

$205.00 | 2024-07-20 | ||

| A2B Chem LLC | AH49750-1mg |

PEPTIDE E |

78355-50-7 | 1mg |

$342.00 | 2024-04-19 | ||

| A2B Chem LLC | AH49750-10mg |

PEPTIDE E |

78355-50-7 | 10mg |

$1318.00 | 2024-04-19 | ||

| A2B Chem LLC | AH49750-5mg |

PEPTIDE E |

78355-50-7 | 5mg |

$830.00 | 2024-04-19 |

Peptide E (cattleadrenal medulla) (9CI) 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

78355-50-7 (Peptide E (cattleadrenal medulla) (9CI)) 関連製品

- 81123-06-0(Gastrin-1, rat)

- 100929-52-0((D-Trp11)-Neurotensin)

- 133514-43-9(Exendin(9-39) amide)

- 16941-32-5(glucagon)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 13769-43-2(potassium metavanadate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬